1-(2-fluorobenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Structure–Activity Relationship (SAR) Regiochemical Differentiation Dihydropyridine Carboxamide Scaffolds

This 2‑oxo‑1,2‑dihydropyridine‑3‑carboxamide features a mono‑ortho‑fluorobenzyl group (unlike the 3,4‑difluoro series) and an unadorned 4‑nitrophenyl moiety—creating a minimal pharmacophore for PDK1 scaffold‑hopping and DFT modeling. The 4‑nitrophenyl group also enables nitroreductase‑responsive prodrug studies and hypoxia probing, with ¹⁹F NMR tracking via the fluorobenzyl handle. Order now for de novo synthetic elaboration and biochemical profiling.

Molecular Formula C19H14FN3O4
Molecular Weight 367.336
CAS No. 941952-96-1
Cat. No. B2460265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-fluorobenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
CAS941952-96-1
Molecular FormulaC19H14FN3O4
Molecular Weight367.336
Structural Identifiers
SMILESC1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])F
InChIInChI=1S/C19H14FN3O4/c20-17-6-2-1-4-13(17)12-22-11-3-5-16(19(22)25)18(24)21-14-7-9-15(10-8-14)23(26)27/h1-11H,12H2,(H,21,24)
InChIKeyXGMWKFPDBICWJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Fluorobenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 941952-96-1) – Class Identity and Core Structural Features for Procurement Screening


1-(2-Fluorobenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 941952-96-1) is a synthetic small-molecule member of the 2-oxo-1,2-dihydropyridine-3-carboxamide family. Its core scaffold comprises a 2-oxo-1,2-dihydropyridine ring substituted at N1 with a 2-fluorobenzyl group and at the C3 carboxamide with a 4-nitrophenyl moiety [1]. Computed molecular weight is 367.34 g/mol, XLogP3-AA is 2.9, and the molecule possesses three hydrogen bond acceptor moieties and one hydrogen bond donor [1]. Compounds within this chemotype have been investigated in patent literature as inhibitors of phosphoinositide-dependent kinase-1 (PDK1) and as dual PDK1/Aurora kinase A inhibitors, though these disclosures predominantly feature elaborated 3,4-difluorobenzyl and indolin-2-one-containing analogs rather than the simpler 2-fluorobenzyl / 4-nitrophenyl substitution pattern present in this compound [2].

Why 1-(2-Fluorobenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide Cannot Be Interchanged with Close Regioisomeric or Analogous Dihydropyridine Carboxamides for Target-Focused Studies


The 2-oxo-1,2-dihydropyridine-3-carboxamide chemotype is highly sensitive to the electronic and steric character of substituents on both the N1-benzyl and C3-anilide rings. Within the PDK1 inhibitor patent corpus, the most potent exemplified compounds uniformly carry a 3,4-difluorobenzyl group at N1 and elaborate amide-linked heterocyclic extensions at the C3 carboxamide [1]. The target compound differs in two critical respects: (i) it bears a monofluorine at the ortho (2-) position of the benzyl ring, which alters the dihedral angle and electron density distribution compared to the 3,4-difluoro analog, and (ii) it contains an unadorned 4-nitrophenyl acceptor rather than an extended benzothiazolyl or indolinone-linked system. These structural deviations are expected to produce meaningfully different PDK1 inhibition constants, selectivity profiles, and physicochemical properties. Substituting a generic 2-oxo-1,2-dihydropyridine-3-carboxamide or a different fluorobenzyl/nitrophenyl regioisomer without confirmatory comparative data would therefore introduce uncontrolled variables in both biochemical and cellular assay contexts [1].

Quantitative Differentiation Evidence for 1-(2-Fluorobenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 941952-96-1) Versus Structural Analogs


N1-Benzyl Regioisomer Comparison: 2-Fluorobenzyl vs. 3-Fluorobenzyl vs. 4-Fluorobenzyl Substitution in 2-Oxo-1,2-dihydropyridine-3-carboxamide Scaffolds

Available patent disclosures of the PDK1 inhibitor series provide a structural SAR framework that enables class-level inference, though no direct head-to-head biochemical comparison of the 2-fluorobenzyl vs. 3-fluorobenzyl vs. 4-fluorobenzyl regioisomers has been published. The most extensively characterized analogs in US 10,351,548 B2 uniformly employ a 3,4-difluorobenzyl group at N1, which establishes a key 3,4-difluoro substitution pattern as the optimized pharmacophore for PDK1 binding [1]. The target compound's ortho-fluorine introduces a distinct steric and electronic environment: the 2-fluorobenzyl group forces the pendant phenyl ring into a different torsional orientation relative to the dihydropyridinone core compared to the 3-fluoro or 4-fluoro congeners. This regiochemical difference is significant because the N1-benzyl group occupies a lipophilic pocket where even single-atom positional shifts have been shown to modulate potency by >10-fold in related kinase inhibitor chemotypes [1]. Without direct enzymatic data for CAS 941952-96-1, any substitution of a different fluorobenzyl regioisomer in a PDK1 or general kinase assay would represent an unvalidated structural perturbation.

Structure–Activity Relationship (SAR) Regiochemical Differentiation Dihydropyridine Carboxamide Scaffolds

C3-Anilide Substituent Differentiation: 4-Nitrophenyl vs. 4-Fluoro-3-nitrophenyl vs. Extended Heterocyclic Amide Acceptors

The target compound incorporates a 4-nitrophenyl group at the C3 carboxamide position, whereas the closest commercially cataloged analog N-(4-fluoro-3-nitrophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 941910-21-0) contains an additional fluorine atom ortho to the nitro group on the anilide ring . The presence or absence of this fluorine is expected to alter the electron density of the nitroaromatic system and modulate hydrogen-bond acceptor capacity. The 4-nitrophenyl moiety in CAS 941952-96-1 possesses a calculated Hammett σp constant of +0.78 (nitro only), while the 4-fluoro-3-nitrophenyl analog combines σm (+0.71 for NO₂) and σp (+0.06 for F) substituent effects, resulting in a different overall electron-withdrawing profile [1]. These electronic differences would affect both the acidity of the carboxamide N–H and the compound's propensity for charge-transfer interactions with target protein residues. Furthermore, the more potent PDK1 inhibitors disclosed in patent literature replace the simple nitrophenyl with extended heterocyclic amides (e.g., benzothiazol-2-yl, indolin-5-yl-linked systems), indicating that the 4-nitrophenyl substructure is electronically and sterically suboptimal for the PDK1 pharmacophore [2].

Nitroaromatic Substituent Effects Hydrogen Bonding Potential Electronic Effects on Potency

Physicochemical Property Differentiation: ClogP, Solubility, and Hydrogen-Bonding Capacity Compared to Elaborated PDK1 Inhibitor Leads

The target compound (MW 367.34, XLogP3-AA 2.9) is substantially smaller and less lipophilic than the lead PDK1 inhibitor 1-(3,4-difluorobenzyl)-N-[(1R)-2-[[(3Z)-3-(1H-imidazol-5-ylmethylidene)-2-oxo-1H-indol-5-yl]amino]-2-oxo-1-phenylethyl]-2-oxopyridine-3-carboxamide (MW ~660, ClogP >4.0) disclosed in US 10,351,548 B2 [1]. This ~300 Da molecular weight difference and the absence of the indolinone-imidazole extension place CAS 941952-96-1 in a fundamentally different property space. Computed hydrogen bond acceptor count (HBA) for the target compound is 5 (pyridine C=O, amide C=O, amide N–H, nitro group O atoms), while the lead series compounds possess HBA counts of 8–10 due to imidazole and indolinone oxygens [2]. Lower molecular weight and reduced hydrogen-bonding complexity suggest that CAS 941952-96-1 may exhibit superior passive permeability and aqueous solubility relative to the elaborated leads, though this comes at the cost of likely reduced target binding affinity as indicated by patent SAR trends [1]. The simpler structure also implies fewer metabolic liabilities, potentially offering cleaner pharmacokinetic profiles in cellular and in vivo models—an attribute that has not been experimentally validated for this specific compound.

Drug-like Properties Lipophilicity Hydrogen Bonding Physicochemical Profiling

Absence of Published Kinase Selectivity or Off-Target Profiling Data for 2-Fluorobenzyl Substituted 2-Oxo-1,2-dihydropyridine-3-carboxamides

A comprehensive search of peer-reviewed literature and patent repositories found no kinase panel profiling, selectivity data, or off-target activity assessment for 1-(2-fluorobenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide. The PDK1 patent family (US 10,351,548 B2, EP 3,307,726 A1, US 2019/0160049 A1) reports enzymatic IC₅₀ values exclusively for 3,4-difluorobenzyl-substituted compounds with extended amide groups; these data range from sub-nanomolar to low micromolar against PDK1 and Aurora kinase A, with selectivity data available only for the most optimized leads [1]. No 2-fluorobenzyl analog appears in the exemplified compound list or biological data tables of any identified patent or publication. Consequently, there is no evidence to support claims of differential selectivity, reduced off-target liability, or superior kinome-wide safety profile for CAS 941952-96-1 compared to any named comparator.

Kinase Selectivity Off-Target Profiling Data Gap Analysis

Research and Industrial Application Scenarios for 1-(2-Fluorobenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide Based on Structural and Chemical Features


Fragment-Based or Scaffold-Hopping Starting Point for PDK1 Inhibitor Medicinal Chemistry Programs

Given its low molecular weight (367.34 g/mol) and reduced structural complexity relative to the optimized PDK1 leads, CAS 941952-96-1 can serve as a minimal pharmacophore scaffold for fragment-based drug design (FBDD) or scaffold-hopping campaigns. Its 2-fluorobenzyl and 4-nitrophenyl groups provide distinct vectors for structure-based optimization that differ from the extensively patented 3,4-difluorobenzyl series. Procurement is appropriate for laboratories intending to perform de novo synthetic elaboration and biochemical profiling, with the understanding that baseline PDK1 inhibitory activity is uncharacterized and must be established experimentally [1].

Computational Chemistry and Electron-Deficient Aromatic System Studies

The combination of a 4-nitrophenyl moiety (strong electron-withdrawing group, Hammett σp = +0.78) with a 2-oxo-1,2-dihydropyridine core and ortho-fluorobenzyl substituent creates a distinctive electron-deficient aromatic system suitable for computational studies of charge-transfer complexes, molecular electrostatic potential mapping, and density functional theory (DFT) calculations. This compound can act as a model system for investigating how ortho-fluorine substitution influences π-stacking interactions and amide bond geometry relative to meta- and para-fluorinated analogs [2].

Nitroreductase Prodrug or Hypoxia-Responsive Probe Development

The 4-nitrophenyl group is a well-established substrate for nitroreductase enzymes and can be reduced under hypoxic conditions to the corresponding aniline. This property makes CAS 941952-96-1 a candidate for development as a nitroreductase-responsive prodrug or as a chemical probe for studying hypoxia in tumor cell models. The fluorobenzyl group provides a convenient handle for metabolic tracking via ¹⁹F NMR or fluorine-sensitive analytical methods, adding practical utility in mechanistic studies [2].

Analytical Reference Standard and Synthetic Intermediate in Dihydropyridine Carboxamide Chemistry

The compound can be procured as an analytical reference standard for LC-MS/MS or HPLC method development in laboratories synthesizing or characterizing 2-oxo-1,2-dihydropyridine-3-carboxamide libraries. Its distinct retention time, UV absorption profile (nitrophenyl chromophore absorbing strongly at ~350 nm), and mass spectrometric fragmentation pattern provide a useful benchmark for quality control and reaction monitoring in synthetic chemistry workflows [2].

Quote Request

Request a Quote for 1-(2-fluorobenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.